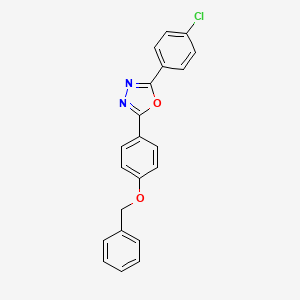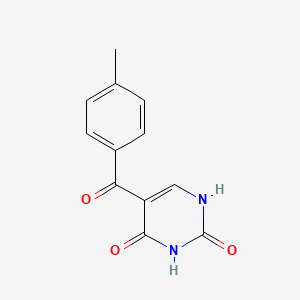
Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate is an organic compound with the molecular formula C14H18FNO3 It is characterized by its unique structure, which includes a benzyl group, an ethoxy group, and a fluoro group attached to an iminopropanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-fluoro-3-oxopropanoate with benzylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 2-benzyl-3-ethoxy-2-fluoro-3-oxopropanoate, while reduction could produce ethyl 2-benzyl-3-ethoxy-2-fluoro-3-aminopropanoate.
Applications De Recherche Scientifique
Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The benzyl and ethoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate can be compared with other similar compounds such as:
Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-oxopropanoate: This compound differs by having an oxo group instead of an imino group.
Ethyl 2-benzyl-3-ethoxy-2-chloro-3-iminopropanoate: This compound has a chloro group instead of a fluoro group.
Ethyl 2-benzyl-3-methoxy-2-fluoro-3-iminopropanoate: This compound has a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
18283-08-4 |
|---|---|
Formule moléculaire |
C14H18FNO3 |
Poids moléculaire |
267.30 g/mol |
Nom IUPAC |
ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate |
InChI |
InChI=1S/C14H18FNO3/c1-3-18-12(16)14(15,13(17)19-4-2)10-11-8-6-5-7-9-11/h5-9,16H,3-4,10H2,1-2H3 |
Clé InChI |
FJPWQBFKZFXCPU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C(CC1=CC=CC=C1)(C(=O)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)







![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)

![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)


